N-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide ) is a chemical compound with the following properties:
Molecular Formula: C12H17NO3
Molecular Weight: 223.2683 g/mol
IUPAC Standard InChI: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Preparation Methods
The synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide are not extensively documented. industrial production methods may involve specialized processes that are proprietary. Further research is needed to uncover specific synthetic pathways and reaction conditions.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated. Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore similar compounds to understand the uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. One such related compound is N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide . Further investigations are necessary to identify additional analogs.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H23NO5/c1-13-5-7-16-17(24)12-20(28-21(16)14(13)2)22(25)23-10-9-15-6-8-18(26-3)19(11-15)27-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25) |
InChI Key |
TWCOZDDMWKVEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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